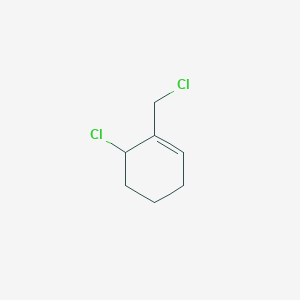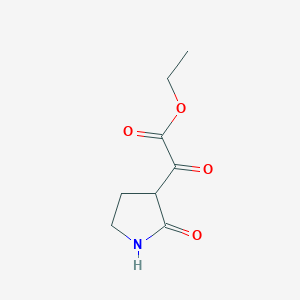
6-Hydroxy-2-(propan-2-ylidene)-7-propyl-1-benzofuran-3(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Hydroxy-2-(propan-2-ylidene)-7-propyl-1-benzofuran-3(2H)-one is a benzofuran derivative known for its unique chemical structure and potential applications in various fields. This compound features a benzofuran core with hydroxy, propyl, and propan-2-ylidene substituents, contributing to its distinct chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydroxy-2-(propan-2-ylidene)-7-propyl-1-benzofuran-3(2H)-one typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under acidic or basic conditions to form the benzofuran core
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and catalytic processes can be employed to scale up the production while maintaining cost-effectiveness and environmental sustainability.
Análisis De Reacciones Químicas
Types of Reactions
6-Hydroxy-2-(propan-2-ylidene)-7-propyl-1-benzofuran-3(2H)-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can undergo reduction reactions to modify the propan-2-ylidene group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzofuran core or the substituent groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenation using bromine or chlorine, followed by nucleophilic substitution with appropriate nucleophiles.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of reduced derivatives with modified alkyl groups.
Substitution: Formation of halogenated or substituted benzofuran derivatives.
Aplicaciones Científicas De Investigación
6-Hydroxy-2-(propan-2-ylidene)-7-propyl-1-benzofuran-3(2H)-one has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and chemical intermediates for various industrial processes.
Mecanismo De Acción
The mechanism of action of 6-Hydroxy-2-(propan-2-ylidene)-7-propyl-1-benzofuran-3(2H)-one involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological macromolecules, while the benzofuran core can interact with hydrophobic pockets in proteins. These interactions can modulate enzyme activities, signal transduction pathways, and cellular processes, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
2-Hydroxy-3-methylbenzofuran: Similar benzofuran core with different substituents.
7-Ethyl-2-(propan-2-ylidene)-1-benzofuran-3(2H)-one: Similar structure with ethyl instead of propyl group.
6-Methoxy-2-(propan-2-ylidene)-7-propyl-1-benzofuran-3(2H)-one: Methoxy group instead of hydroxy group.
Uniqueness
6-Hydroxy-2-(propan-2-ylidene)-7-propyl-1-benzofuran-3(2H)-one is unique due to its specific combination of hydroxy, propyl, and propan-2-ylidene groups, which confer distinct chemical and biological properties
Propiedades
Número CAS |
88281-15-6 |
|---|---|
Fórmula molecular |
C14H16O3 |
Peso molecular |
232.27 g/mol |
Nombre IUPAC |
6-hydroxy-2-propan-2-ylidene-7-propyl-1-benzofuran-3-one |
InChI |
InChI=1S/C14H16O3/c1-4-5-9-11(15)7-6-10-12(16)13(8(2)3)17-14(9)10/h6-7,15H,4-5H2,1-3H3 |
Clave InChI |
VQWNWGADTCQGHZ-UHFFFAOYSA-N |
SMILES canónico |
CCCC1=C(C=CC2=C1OC(=C(C)C)C2=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



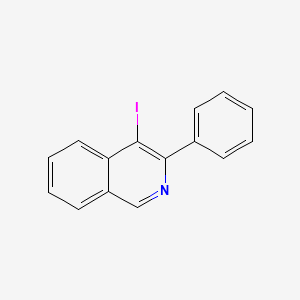
![N-[5-(Methylsulfanyl)pyrazolo[1,5-a]pyrimidin-7-yl]glycine](/img/structure/B12917406.png)
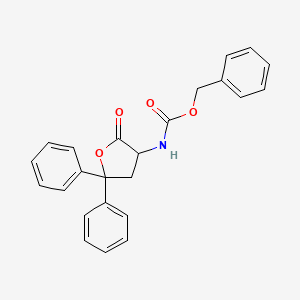
![2-{[2-(2,2,6,6-Tetramethylpiperidin-1-yl)ethyl]sulfanyl}quinazolin-4(1H)-one](/img/structure/B12917422.png)
![6-[2-(Methylsulfanyl)ethyl]-7H-purine](/img/structure/B12917423.png)
![N-Butyl-N-[(4-methylphenyl)methyl]pyrrolidin-3-amine](/img/structure/B12917424.png)

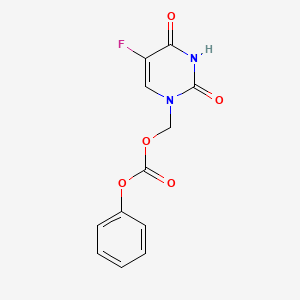

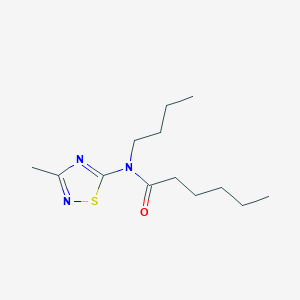
![3,3,4,4,8-Pentamethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B12917473.png)
